
A2AAR antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2AAR antagonist 1 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmission, immune response, and cardiovascular functions. This compound has shown potential in treating neurodegenerative diseases, cancer, and other conditions by blocking the adenosine A2A receptor and preventing its activation by adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 1 typically involves the preparation of purine derivatives One common method includes the use of 2,6,9-trisubstituted purine derivativesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
A2AAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
A2AAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and neurotransmission.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases (e.g., Parkinson’s disease), cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting adenosine receptors .
Mechanism of Action
A2AAR antagonist 1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation by adenosine. This prevents the downstream signaling cascade that would normally be triggered by adenosine binding. The molecular targets involved include the adenosine A2A receptor itself, as well as downstream effectors such as cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB) pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to A2AAR antagonist 1 include other adenosine receptor antagonists such as:
ZM241385: A selective A2A receptor antagonist.
Istradefylline: Used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity allows it to effectively block the receptor’s activation without affecting other adenosine receptor subtypes, thereby reducing potential side effects and increasing therapeutic efficacy .
Properties
Molecular Formula |
C12H8BrN3O |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
6-bromo-4-(furan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16) |
InChI Key |
XDIROSBRBKJBMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


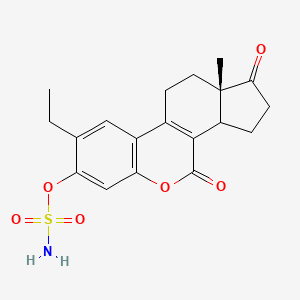
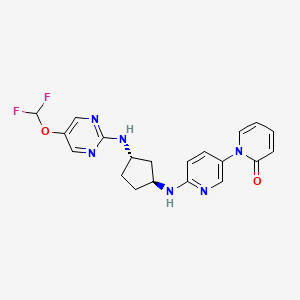

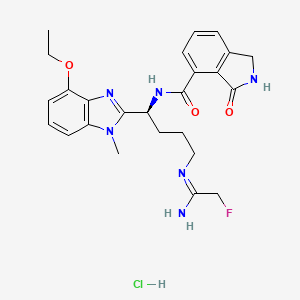
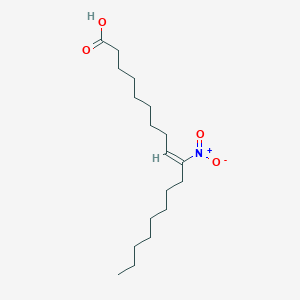
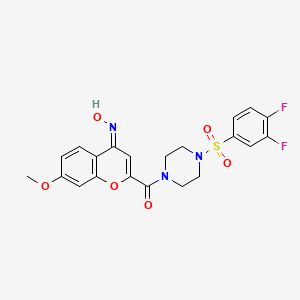
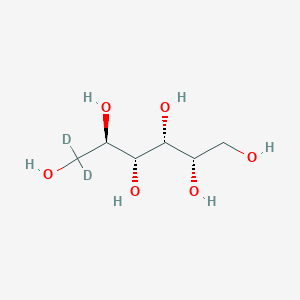
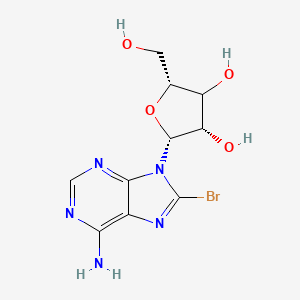
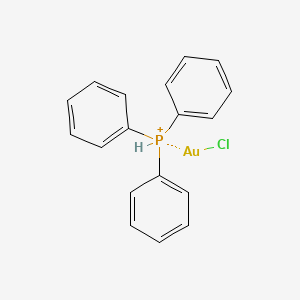
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
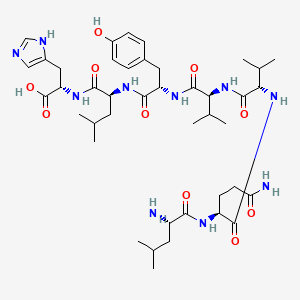
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
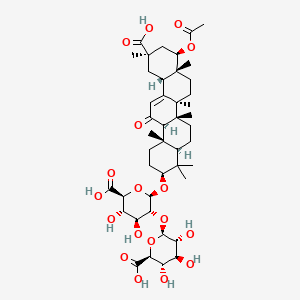
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
